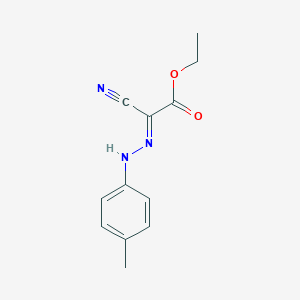

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis

Esters, such as “Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester”, can undergo hydrolysis, which is a significant reaction . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis gives a carboxylate salt and an alcohol .Aplicaciones Científicas De Investigación

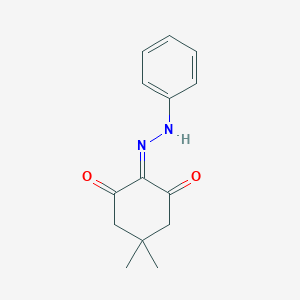

Condensation Reactions and Electrocyclization

A study by Al-Mousawi and El-Apasery (2012) demonstrates the use of ethyl cyanoacetate in acetic acid for condensation reactions with 3-oxo-2-arylhydrazonopropanals. This process yields compounds such as 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines through 6π-electrocyclization pathways. Such reactions are crucial for synthesizing complex organic molecules with potential pharmacological properties (Al-Mousawi & El-Apasery, 2012).

Stability and Degradation Studies

Research by Pretzer and Repta (1987) focuses on the stability and degradation mechanisms of ethyl esters related to acetic acid, cyano((4-methylphenyl)hydrazono)-. Their findings suggest that structural modifications can significantly influence the stability of these compounds, which is critical for developing stable pharmaceutical agents (Pretzer & Repta, 1987).

Antimicrobial Activities

Demirbas et al. (2004) explored the synthesis of acetic acid ethyl esters containing 5-oxo-[1,2,4]triazole rings and their antimicrobial activities. These compounds show potential as antimicrobial agents against various microorganisms, highlighting the importance of such esters in developing new therapeutics (Demirbas et al., 2004).

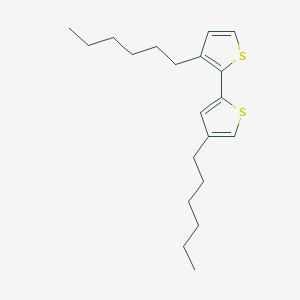

Electrochromic Properties

Sacan et al. (2006) investigated conducting polymers of related esters and their electrochromic properties. Such research is fundamental for the development of advanced materials for electronic and optoelectronic applications, demonstrating the versatility of acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester derivatives (Sacan et al., 2006).

Direcciones Futuras

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties . To date, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Propiedades

IUPAC Name |

ethyl (2E)-2-cyano-2-[(4-methylphenyl)hydrazinylidene]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-3-17-12(16)11(8-13)15-14-10-6-4-9(2)5-7-10/h4-7,14H,3H2,1-2H3/b15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJWDVKQLWYWDW-RVDMUPIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=C(C=C1)C)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester | |

CAS RN |

6797-29-1 |

Source

|

| Record name | Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006797291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

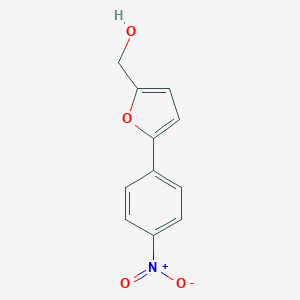

![[5-(4-Bromophenyl)-2-furyl]methanol](/img/structure/B182785.png)

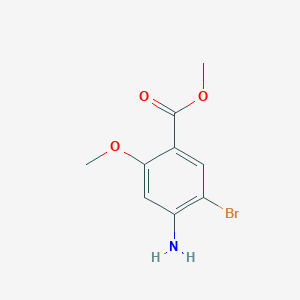

![N-[4-(furan-2-yl)phenyl]acetamide](/img/structure/B182786.png)

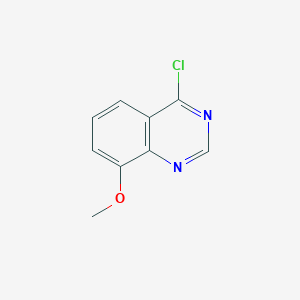

![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)

![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)